![molecular formula C22H16FN5O4S B11296827 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B11296827.png)

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

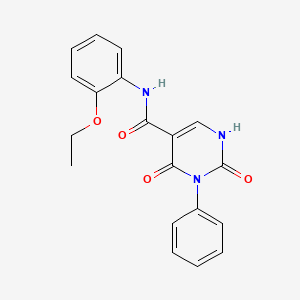

2-({3-[(2H-1,3-benzodioxol-5-yl)méthyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-fluorophényl)acétamide est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente une partie benzodioxole, un cycle ptéridine et un groupe fluorophényle, ce qui en fait une molécule unique pour la recherche et les applications industrielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 2-({3-[(2H-1,3-benzodioxol-5-yl)méthyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-fluorophényl)acétamide implique généralement des réactions organiques en plusieurs étapes. Une voie courante comprend :

Formation de la partie benzodioxole : En commençant par le catéchol, le cycle benzodioxole est formé par une réaction de cyclisation avec du formaldéhyde en milieu acide.

Synthèse du cycle ptéridine : Le cycle ptéridine est synthétisé à partir de la guanine ou de précurseurs similaires par une série de réactions de condensation et de cyclisation.

Réactions de couplage : Les intermédiaires benzodioxole et ptéridine sont couplés à l'aide de liaisons à base de thiol dans des conditions contrôlées pour former la structure de base.

Introduction du groupe fluorophényle : L'étape finale implique l'acylation de l'intermédiaire avec la 4-fluoroaniline en présence d'anhydride acétique et d'une base comme la pyridine.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour des opérations à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de mesures strictes de contrôle de la qualité pour garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de la partie benzodioxole, en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent cibler le cycle ptéridine, en utilisant des agents comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Le groupe fluorophényle peut participer à des réactions de substitution aromatique nucléophile, en particulier en milieu basique.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Hydroxyde de sodium dans le diméthylsulfoxyde (DMSO).

Principaux produits

Oxydation : Formation d'acides carboxyliques ou de quinones.

Réduction : Formation de dérivés ptéridine réduits.

Substitution : Introduction de divers nucléophiles dans le cycle fluorophényle.

Applications de recherche scientifique

Chimie

En chimie, ce composé est utilisé comme brique de construction pour synthétiser des molécules plus complexes. Sa structure unique permet d'explorer de nouveaux mécanismes et voies de réaction.

Biologie

En recherche biologique, le composé est étudié pour son potentiel en tant qu'inhibiteur enzymatique, ciblant en particulier les enzymes impliquées dans les voies métaboliques.

Médecine

Médicalement, il montre des promesses en tant que composé principal pour le développement de nouveaux médicaments, en particulier ceux qui ciblent le cancer ou les maladies infectieuses en raison de sa capacité à interagir avec des cibles biologiques spécifiques.

Industrie

Industriellement, il peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, comme les polymères ou les revêtements avec une stabilité et une fonctionnalité améliorées.

Mécanisme d'action

Le composé exerce ses effets principalement par l'inhibition d'enzymes spécifiques. La partie benzodioxole interagit avec le site actif de l'enzyme, tandis que le cycle ptéridine améliore l'affinité de liaison. Le groupe fluorophényle stabilise davantage l'interaction par des forces hydrophobes et de van der Waals. Cette interaction multiforme perturbe la fonction normale de l'enzyme, conduisant à son inhibition.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

Medically, it shows promise as a lead compound for developing new drugs, especially those targeting cancer or infectious diseases due to its ability to interact with specific biological targets.

Industry

Industrially, it can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.

Mécanisme D'action

The compound exerts its effects primarily through the inhibition of specific enzymes. The benzodioxole moiety interacts with the active site of the enzyme, while the pteridine ring enhances binding affinity. The fluorophenyl group further stabilizes the interaction through hydrophobic and van der Waals forces. This multi-faceted interaction disrupts the enzyme’s normal function, leading to its inhibition.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-({3-[(2H-1,3-benzodioxol-5-yl)méthyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-chlorophényl)acétamide

- 2-({3-[(2H-1,3-benzodioxol-5-yl)méthyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-méthylphényl)acétamide

Unicité

Comparé à ses analogues, 2-({3-[(2H-1,3-benzodioxol-5-yl)méthyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-fluorophényl)acétamide présente une stabilité et une affinité de liaison accrues en raison de la présence de l'atome de fluor. Cela en fait un inhibiteur plus puissant et un composé précieux pour la recherche et le développement futurs.

Propriétés

Formule moléculaire |

C22H16FN5O4S |

|---|---|

Poids moléculaire |

465.5 g/mol |

Nom IUPAC |

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxopteridin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |

InChI |

InChI=1S/C22H16FN5O4S/c23-14-2-4-15(5-3-14)26-18(29)11-33-22-27-20-19(24-7-8-25-20)21(30)28(22)10-13-1-6-16-17(9-13)32-12-31-16/h1-9H,10-12H2,(H,26,29) |

Clé InChI |

MOEZIAKJULAEJQ-UHFFFAOYSA-N |

SMILES canonique |

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=NC=CN=C4N=C3SCC(=O)NC5=CC=C(C=C5)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11296748.png)

![1-(Butan-2-ylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11296758.png)

![N-{1-(furan-2-ylmethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2,2-dimethylpropanamide](/img/structure/B11296760.png)

![N-[(Adamantan-1-YL)methyl]-3-(2-fluorophenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11296761.png)

![Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11296770.png)

![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(p-tolyl)methanone](/img/structure/B11296775.png)

![3-propyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11296806.png)

![4-Fluorophenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11296807.png)

![1-(Hexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11296810.png)

![5-bromo-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B11296812.png)

![2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11296818.png)

![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-3-methylbutanamide](/img/structure/B11296819.png)